12-Iodododec-11-en-2-one
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Overview
Description
12-Iodododec-11-en-2-one: is an organic compound characterized by the presence of an iodine atom attached to a dodec-11-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Iodododec-11-en-2-one typically involves the iodination of dodec-11-en-2-one. This can be achieved through the reaction of dodec-11-en-2-one with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 12-Iodododec-11-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form dodec-11-en-2-one derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonyl group in this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include hydroxyl, amino, or thiol-substituted dodec-11-en-2-one derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
Chemistry: 12-Iodododec-11-en-2-one is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, fragrances, and polymers .
Mechanism of Action
The mechanism of action of 12-Iodododec-11-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
11-Dodecen-2-one: Lacks the iodine atom, resulting in different reactivity and applications.
Hexadec-12-en-2-one: A longer-chain analog with similar functional groups but different physical properties.
Uniqueness: 12-Iodododec-11-en-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its non-iodinated analogs .
Properties
CAS No. |
104761-38-8 |
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Molecular Formula |
C12H21IO |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
12-iodododec-11-en-2-one |
InChI |
InChI=1S/C12H21IO/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h9,11H,2-8,10H2,1H3 |
InChI Key |
XKQADGDZIXPLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCC=CI |
Origin of Product |
United States |
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